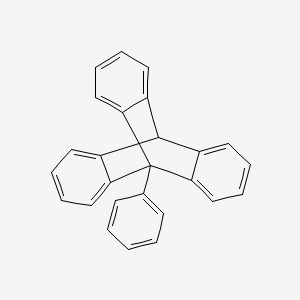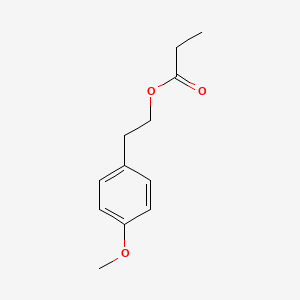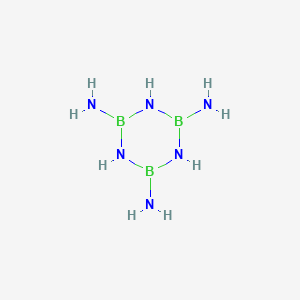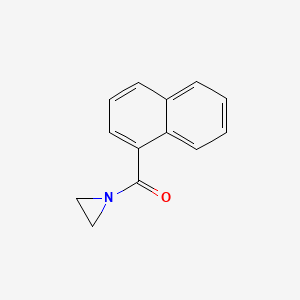
3-Amino-2-benzoyl-4-cyclohexyl-1,2-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-benzoyl-4-cyclohexyl-1,2-oxazol-5-one is a heterocyclic compound belonging to the oxazolone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-benzoyl-4-cyclohexyl-1,2-oxazol-5-one can be achieved through the Erlenmeyer-Plöchl azlactone synthesis method . This classical process involves the condensation of an amino acid with an aldehyde in the presence of acetic anhydride and a base. The reaction typically proceeds under mild conditions, and the product is obtained in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
化学反応の分析
Types of Reactions
3-Amino-2-benzoyl-4-cyclohexyl-1,2-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxazolone derivatives with various functional groups.
Reduction: Amino alcohols.
Substitution: Substituted oxazolones with different alkyl or acyl groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biosensor due to its favorable optical properties.
Medicine: Explored for its antiproliferative activity against cancer cells.
Industry: Utilized in the development of non-linear optical materials and electro-photographic photoreceptors.
作用機序
The mechanism of action of 3-Amino-2-benzoyl-4-cyclohexyl-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound’s antiproliferative activity is attributed to its ability to interfere with cell division processes, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of key signaling pathways related to cell growth and survival.
類似化合物との比較
3-Amino-2-benzoyl-4-cyclohexyl-1,2-oxazol-5-one can be compared with other oxazolone derivatives:
4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one: Known for its pH sensitivity and polymerizable properties.
4-(4-(1,4,7,10-tetraoxa-13-azacyclopentadecyl)phenylmethylene)-2-(3-thienyl)oxazol-5-one: Exhibits strong cytotoxic activity against cancer cells.
特性
CAS番号 |
6940-71-2 |
|---|---|
分子式 |
C16H18N2O3 |
分子量 |
286.33 g/mol |
IUPAC名 |
3-amino-2-benzoyl-4-cyclohexyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H18N2O3/c17-14-13(11-7-3-1-4-8-11)16(20)21-18(14)15(19)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8,17H2 |
InChIキー |
NREPPDQFCHUMCY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=C(N(OC2=O)C(=O)C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione](/img/structure/B14715372.png)




![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)
![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)
